2-(3,4-Dimethylphenyl)pyrrole
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Overview
Description
2-(3,4-Dimethylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the 2-position of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes, making them valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate amine, followed by cyclization to form the pyrrole ring. The reaction conditions typically include the use of a solvent such as ethanol or toluene and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve the use of metal catalysts and optimized reaction parameters to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, alkylated, or acylated pyrrole derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-1H-imidazole: Similar structure but contains an imidazole ring instead of a pyrrole ring.
3,4-Dimethylphenylhydrazine: Contains a hydrazine group instead of a pyrrole ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring and different substituents.
Uniqueness
2-(3,4-Dimethylphenyl)-1H-pyrrole is unique due to its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
142425-97-6 |
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Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12/h3-8,13H,1-2H3 |
InChI Key |
DVRRKCFESJQEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CN2)C |
Origin of Product |
United States |
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